molecular formula C24H16Cl2N6O2S B12026540 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12026540
M. Wt: 523.4 g/mol
InChI Key: OJHUCUFJPLJMLR-UHFFFAOYSA-N
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Description

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound It features a triazole ring substituted with chlorophenyl groups, a sulfanyl linkage, and an indole-derived hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.

    Substitution with Chlorophenyl Groups: The triazole ring is then substituted with 4-chlorophenyl groups through a nucleophilic aromatic substitution reaction.

    Formation of the Indole Moiety: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the triazole and indole moieties through a hydrazide linkage, typically using acetic anhydride as a coupling agent.

Industrial Production Methods

Industrial production of this compound would require optimization of each synthetic step to ensure high yield and purity. This might involve:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups on the chlorophenyl rings can be reduced to amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Triazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for drug development.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in studying biochemical pathways.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.

    Dye Synthesis: Its structure allows it to be used in the synthesis of dyes with specific characteristics.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The chlorophenyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The indole moiety can interact with aromatic amino acids in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetamide

Uniqueness

  • Structural Complexity : The presence of both triazole and indole moieties in a single molecule is unique.
  • Functional Diversity : The compound’s ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for different applications.
  • Biological Activity : Its potential as an antimicrobial and enzyme inhibitor sets it apart from simpler analogs.

Properties

Molecular Formula

C24H16Cl2N6O2S

Molecular Weight

523.4 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C24H16Cl2N6O2S/c25-15-7-5-14(6-8-15)22-30-31-24(32(22)17-11-9-16(26)10-12-17)35-13-20(33)28-29-21-18-3-1-2-4-19(18)27-23(21)34/h1-12,27,34H,13H2

InChI Key

OJHUCUFJPLJMLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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